tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of piperidine and pyrrolidine derivatives. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity. It is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyrrolidine ring, which contribute to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of piperidine derivatives with pyrrolidine carboxylates. One common method includes the use of tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate as a starting material. The reaction is carried out under controlled conditions, often involving the use of solvents like acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 2-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is unique due to its dual ring structure, which provides distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of complex molecules and in medicinal chemistry research .
Properties
CAS No. |
1779849-33-0 |
---|---|
Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.4 |
Purity |
95 |
Origin of Product |
United States |
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